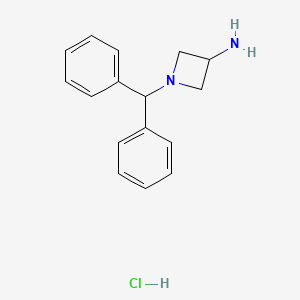

1-Benzhydrylazetidin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzhydrylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKOBTVZHDIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420894 | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-90-7, 1189735-08-7 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102065-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzhydrylazetidin-3-amine hydrochloride chemical properties

An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 159603-42-6), a key heterocyclic amine intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's core chemical and physical properties, offers a detailed examination of its synthesis and reactivity, and explores its significant applications in drug discovery, particularly as a precursor to advanced therapeutic agents. This guide is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained, non-planar structure imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a benzhydryl group on the azetidine nitrogen introduces significant steric bulk and lipophilicity, properties that are often exploited to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a versatile building block, providing a primary amine handle for further chemical elaboration, making it a valuable starting material in the synthesis of complex pharmaceutical agents.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 159603-42-6 | [3] |

| Molecular Formula | C₁₆H₁₉ClN₂ | [3] |

| Molecular Weight | 274.79 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | 2-8°C | [3] |

Note: Detailed experimental data on properties such as melting point, solubility, and pKa are not extensively reported in publicly available literature. These parameters should be determined empirically for specific applications.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically begins with the construction of the core 1-benzhydrylazetidin-3-ol scaffold.

Synthetic Pathway Overview

The most common synthetic route involves the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization to form the azetidine ring. The resulting alcohol is then converted to the amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride (Precursor)

The following is a generalized protocol based on patent literature and should be optimized for specific laboratory conditions.[5]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzhydrylamine in a suitable organic solvent such as ethanol.

-

Addition of Epichlorohydrin: Cool the solution to 20-25°C and add epichlorohydrin dropwise, maintaining the temperature. The molar ratio of benzhydrylamine to epichlorohydrin is typically around 1:1.3.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization and Hydrochloride Salt Formation: Upon completion of the initial reaction, the intermediate is cyclized, often by heating in a suitable solvent. Subsequent treatment with hydrochloric acid will precipitate the 1-benzhydrylazetidin-3-ol hydrochloride.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield a white crystalline solid.

Conversion to 1-Benzhydrylazetidin-3-amine

The conversion of the hydroxyl group to an amine can be achieved through several synthetic strategies, including:

-

Mesylation followed by Azide Displacement and Reduction:

-

The hydroxyl group of 1-benzhydrylazetidin-3-ol is first activated by conversion to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

-

The mesylate is then displaced by an azide group using sodium azide.

-

Finally, the azide is reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

-

-

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine precursor, such as a phthalimide derivative, which can then be deprotected to yield the primary amine.

Reactivity Profile

The primary amine of 1-Benzhydrylazetidin-3-amine is a nucleophilic center and can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This versatile reactivity makes it a valuable intermediate for introducing the benzhydrylazetidine moiety into a wide range of molecular architectures.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several biologically active compounds.

Intermediate for Azelnidipine

One of the most notable applications of this compound is as a key intermediate in the synthesis of Azelnidipine.[5] Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] The benzhydrylazetidine moiety contributes to the drug's pharmacokinetic profile and tissue distribution.

Caption: Role of 1-Benzhydrylazetidin-3-amine in Azelnidipine synthesis.

Potential as a Dopamine Antagonist Scaffold

Derivatives of 1-benzhydrylazetidin-3-amine have been investigated for their potential as dopamine antagonists.[4][6] The benzhydryl group is a common pharmacophore in many centrally acting agents, and its incorporation into the rigid azetidine scaffold allows for the exploration of structure-activity relationships in targeting dopamine receptors. This makes it an attractive starting point for the development of novel antipsychotics and treatments for other neurological disorders.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[3][7]

-

First Aid:

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features, combining the conformational rigidity of the azetidine ring with the steric and electronic properties of the benzhydryl group, make it an ideal starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

-

PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-21). 1-Benzhydrylazetidin-3-amine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. [Link]

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Home Sunshine Pharma. 1-Benzhydrylazetidin-3-amine CAS 40432-52-8. [Link]

- Google Patents.

-

Xidian Experimental. This compound. [Link]

-

Pharmaffiliates. CAS No : 40432-52-8 | Product Name : 1-Benzhydrylazetidin-3-amine. [Link]

-

Springer. Thiamine hydrochloride catalyzed environmentally benign synthesis of benzodiazepines in water. [Link]

-

PubMed Central. Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

-

PubChem. Benzydamine Hydrochloride. [Link]

-

NIH. Prodrugs for Amines. [Link]

Sources

- 1. cas 159603-42-6|| where to buy this compound [german.chemenu.com]

- 2. 102065-86-1|Azetidin-3-amine|BLD Pharm [bldpharm.com]

- 3. This compound - 有机砌块 - 西典实验 [seedior.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. file.bldpharm.com [file.bldpharm.com]

The Definitive Guide to the Structural Elucidation of 1-Benzhydrylazetidin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth framework for the complete structural elucidation of 1-Benzhydrylazetidin-3-amine hydrochloride, a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices. By integrating a suite of modern analytical techniques—including advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—we present a self-validating system for unambiguous structure confirmation. Each section details not only the methodology but also the scientific rationale, ensuring a deep understanding of the data and its interpretation.

Introduction: The Significance of this compound

1-Benzhydrylazetidin-3-amine is a crucial building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system. The benzhydryl group offers significant steric bulk and lipophilicity, while the strained four-membered azetidine ring and the primary amine provide unique conformational constraints and a key reactive handle for further chemical modification. Its hydrochloride salt form enhances stability and aqueous solubility, making it ideal for pharmaceutical handling and formulation.

Given its role as a critical intermediate, absolute certainty of its molecular structure is paramount for regulatory approval, process optimization, and ensuring the downstream synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide establishes a robust, multi-technique approach to achieve this certainty.

The Integrated Analytical Workflow: A Holistic Approach

The structure of an unknown or newly synthesized compound is a puzzle. No single analytical technique provides all the pieces. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's properties, and together, they build a complete, validated picture. Our workflow is designed to be sequential and logical, with the results of each step informing the next.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most fundamental piece of information: the mass of the molecule and, with high resolution, its elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) is the premier choice. Its soft ionization mechanism is ideal for polar, pre-charged molecules, minimizing fragmentation and maximizing the intensity of the molecular ion. We specifically use positive ion mode because the nitrogen atoms in the molecule are readily protonated.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of HPLC-grade methanol or a methanol/water (1:1) solution.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Spray Voltage: +3.5 to +4.5 kV

-

Capillary Temperature: 275-325 °C

-

Sheath Gas (N₂): 10-20 arbitrary units

-

Auxiliary Gas (N₂): 2-5 arbitrary units

-

-

Mass Analyzer Settings:

-

Scan Range: m/z 50-500

-

Resolution: >60,000 FWHM

-

Data Acquisition: Full scan mode.

-

-

Data Analysis: Identify the monoisotopic peak for the protonated free base [M+H]⁺. Use the instrument's software to calculate the elemental composition from the exact mass.

Data Interpretation and Trustworthiness

The expected molecular formula of the free base is C₁₆H₁₈N₂. The calculated monoisotopic mass of the protonated molecule, [C₁₆H₁₉N₂]⁺, is 239.1548.

| Parameter | Theoretical Value | Observed Value (Expected) |

| Molecular Formula (Free Base) | C₁₆H₁₈N₂ | - |

| Protonated Ion [M+H]⁺ | [C₁₆H₁₉N₂]⁺ | [C₁₆H₁₉N₂]⁺ |

| Calculated Exact Mass | 239.1548 | - |

| Observed Exact Mass | - | 239.1545 ± 0.0005 |

| Mass Error | - | < 2 ppm |

The self-validating nature of this experiment comes from the high mass accuracy. An observed mass within 2 ppm of the theoretical mass provides extremely high confidence in the elemental composition, ruling out other potential formulas.

Fragmentation Analysis (MS/MS): To further confirm the structure, a tandem MS (MS/MS) experiment can be performed on the [M+H]⁺ ion (m/z 239.15). The most prominent fragment is expected from the cleavage of the benzylic C-N bond, which is inherently weak. This would result in the formation of the stable diphenylmethyl cation (benzhydryl cation).

-

Expected Major Fragment: [C₁₃H₁₁]⁺ at m/z 167.0861. The stability of this carbocation makes this fragmentation pathway highly favorable.

Infrared Spectroscopy: Identifying the Chemical Bonds

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present. For this molecule, we are specifically looking for evidence of the amine (N-H) and aromatic (C-H and C=C) groups, and the characteristic vibrations of the saturated azetidine ring. As a hydrochloride salt, we also expect to see broad absorptions characteristic of an ammonium salt (R-NH₃⁺).

Attenuated Total Reflectance (ATR)-FTIR Protocol

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Expected Vibrational Frequencies and Interpretation

The spectrum of the hydrochloride salt will differ from the free base, primarily in the N-H stretching region. The data below is based on typical values for amine hydrochlorides and related azetidine structures.[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale for Assignment |

| ~3080-3030 | C-H Stretch | Aromatic (C₆H₅) | Characteristic stretching for sp² C-H bonds. |

| ~2950-2850 | C-H Stretch | Aliphatic (CH, CH₂) | Stretching of sp³ C-H bonds in the azetidine and benzhydryl methine. |

| ~2800-2400 | N-H Stretch | Ammonium (-NH₃⁺) | A very broad and strong absorption, typical for ammonium salts, confirming the protonation of the amine. |

| ~1600, 1495 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |

| ~1580 | N-H Bend | Ammonium (-NH₃⁺) | Asymmetric bending of the ammonium group. |

| ~1500 | N-H Bend | Ammonium (-NH₃⁺) | Symmetric bending of the ammonium group. |

| ~740, 700 | C-H Bend | Monosubstituted Benzene | Strong out-of-plane bending confirms the presence of monosubstituted phenyl rings. |

Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will employ a suite of 1D and 2D NMR experiments to build the structure piece by piece. The choice of a deuterated solvent is critical; Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves amine hydrochlorides and its residual solvent peak does not obscure key regions of the spectrum.

1D NMR: The Initial Framework (¹H and ¹³C)

The ¹H NMR spectrum gives information on the number and environment of protons, while the ¹³C NMR spectrum reveals the same for the carbon skeleton.

5.1.1. Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Filter the solution into a 5 mm NMR tube if any particulate matter is present.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16) to obtain good signal-to-noise.

-

-

¹³C Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Processing: Fourier transform the data, phase the spectra, and calibrate the chemical shift axis to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm). Integrate the proton signals.

5.1.2. Predicted Data and Interpretation

Based on data for the highly similar acetate salt[3] and related structures, we can predict the following spectral features. The hydrochloride salt is expected to shift the signals of the azetidine ring protons and carbon further downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.

Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Proton Label | Predicted ¹H δ (ppm) | Multiplicity | Integration | Carbon Label | Predicted ¹³C δ (ppm) |

| H-a (Aromatic) | 7.20 - 7.50 | m | 10H | C-a (Aromatic) | 127 - 142 |

| H-b (Benzhydryl) | 4.40 - 4.50 | s | 1H | C-b (Benzhydryl) | ~75 |

| H-c (Azetidine) | 3.50 - 3.80 | m | 1H | C-c (Azetidine) | ~45 |

| H-d (Azetidine) | 2.80 - 3.20 | m | 4H | C-d (Azetidine) | ~55 |

| -NH₃⁺ | 8.5 - 9.5 | br s | 3H |

2D NMR: Confirming Connectivity (COSY, HSQC, HMBC)

Trustworthiness: While 1D NMR provides the pieces, 2D NMR experiments are the self-validating system that shows how they connect. These experiments remove ambiguity and provide definitive proof of the molecular framework.

Caption: Logic flow of 2D NMR experiments.

5.2.1. Experimental Protocol: 2D NMR

-

Use the same sample prepared for 1D NMR.

-

COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment. This will show cross-peaks between protons that are spin-spin coupled (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Run a standard gradient-selected HSQC experiment. This will show a cross-peak between each proton and the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Run a standard gradient-selected HMBC experiment. This is crucial for connecting the pieces. It shows correlations between protons and carbons that are 2-3 bonds away.

5.2.2. Key Expected Correlations for Structure Validation

-

COSY: A key correlation is expected between the methine proton on the azetidine ring (H-c ) and the methylene protons (H-d ), confirming the 3-substituted azetidine core.

-

HSQC: This experiment will unambiguously link each proton signal to its corresponding carbon signal as laid out in the table above. For example, the signal at ~4.45 ppm (H-b ) will correlate with the carbon at ~75 ppm (C-b ).

-

HMBC: This is the final piece of the puzzle. We expect to see:

-

Correlations from the benzhydryl proton (H-b ) to the aromatic carbons (C-a ), confirming the attachment of the phenyl rings.

-

Correlations from the benzhydryl proton (H-b ) to the azetidine ring carbons (C-d ), definitively linking the benzhydryl group to the nitrogen of the azetidine ring.

-

Correlations from the azetidine protons (H-c, H-d ) to the benzhydryl carbon (C-b ).

-

Single-Crystal X-ray Diffraction: The Gold Standard

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It moves beyond connectivity to give the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Protocol for Crystal Growth and Data Collection

-

Crystal Growth (Self-Validation): The ability to grow a high-quality single crystal is in itself a form of validation, as it typically requires a highly pure compound. Slow evaporation is a reliable method.

-

Dissolve the compound in a minimum amount of a suitable solvent (e.g., methanol or ethanol).

-

Add a less polar "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes faintly turbid.

-

Warm the solution slightly to redissolve the precipitate.

-

Cover the vial and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for slow crystallization over several days.

-

-

Crystal Selection and Mounting: Select a clear, well-formed single crystal (ideally 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Use a modern single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and improve data quality.

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the structure using direct methods or Patterson methods to find the initial positions of the atoms.

-

Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

-

Conclusion: Convergent Data for Unambiguous Elucidation

The structural elucidation of this compound is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of the key functional groups and the hydrochloride salt form. A comprehensive suite of 1D and 2D NMR experiments definitively maps the molecular connectivity. Finally, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure. By following this in-depth guide, researchers can achieve a complete and unambiguous characterization of this vital pharmaceutical intermediate, ensuring the highest standards of scientific integrity and quality control in drug development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 21). 1-Benzhydrylazetidin-3-amine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

SpectraBase. (n.d.). 1-Benzhydryl-3-azetidinol hydrochloride. John Wiley & Sons, Inc. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydrylazetidin-3-amine Hydrochloride

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzhydrylazetidin-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous compounds and detailed experimental protocols for its empirical verification. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this compound.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, significantly influences the steric and electronic properties of the molecule. As the hydrochloride salt, the amine group is protonated, which affects its solubility and spectroscopic characteristics.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such compounds. This guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The predicted spectroscopic data is derived from the analysis of structurally related compounds, including 1-benzhydrylazetidin-3-ol hydrochloride and other substituted azetidines.[1][2]

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzhydrylazetidin-3-amine Hydrochloride

Introduction

1-Benzhydrylazetidin-3-amine hydrochloride is a synthetic molecule featuring a central azetidine ring, a primary amine at the 3-position, and a bulky benzhydryl (diphenylmethyl) group attached to the azetidine nitrogen. The presence of the benzhydryl moiety is of significant interest to drug development professionals, as it is a well-established pharmacophore in compounds that target monoamine transporters.[1][2] This structural feature strongly suggests a potential interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[3]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the mechanism of action of this compound. We will proceed from foundational in vitro assays to more complex in vivo behavioral models, outlining the causal logic behind each experimental choice. Our objective is to build a complete pharmacological profile, moving from hypothesized targets to validated mechanisms.

Part 1: Primary Hypothesis and In Vitro Characterization: A Monoamine Reuptake Inhibitor?

The core hypothesis, driven by the benzhydryl structure, is that this compound functions as a monoamine reuptake inhibitor.[2] The primary amine at the 3-position may also contribute to binding within the transporter active site. The initial and most critical step is to determine the affinity and functional potency of the compound at the three major monoamine transporters: DAT, NET, and SERT.

Radioligand Binding Assays: Gauging Affinity

The first experimental step is to measure the compound's ability to displace known high-affinity radioligands from their binding sites on the transporters. This provides affinity constants (Ki) for each transporter, revealing the compound's potency and selectivity.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[4]

-

Radioligand Selection:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays: Determining Functional Potency

While binding assays reveal affinity, they do not confirm functional inhibition of the transporter. Neurotransmitter uptake assays directly measure the compound's ability to block the transport of monoamines into cells, providing a functional IC50 value.

Experimental Protocol: [³H]-Neurotransmitter Uptake Assay

-

Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.[4]

-

Substrate Preparation: Prepare solutions of the following radiolabeled neurotransmitters:

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., mazindol for DAT/NET, paroxetine for SERT) to determine non-specific uptake.[4]

-

Initiate the uptake by adding the respective [³H]-neurotransmitter.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake at each concentration of the test compound. Plot the percent inhibition of specific uptake against the log concentration of the compound to determine the IC50 value.

Hypothetical Data Summary: In Vitro Transporter Activity

| Assay Type | Target | Hypothetical Kᵢ (nM) | Hypothetical IC₅₀ (nM) |

| Radioligand Binding | hDAT | 50 | - |

| Radioligand Binding | hNET | 25 | - |

| Radioligand Binding | hSERT | >1000 | - |

| Neurotransmitter Uptake | hDAT | - | 75 |

| Neurotransmitter Uptake | hNET | - | 40 |

| Neurotransmitter Uptake | hSERT | - | >1500 |

This table presents a hypothetical outcome where this compound is a potent and selective dopamine/norepinephrine reuptake inhibitor (DNRI).

Visualizing the Hypothesized Mechanism

Caption: Hypothesized mechanism: Inhibition of DAT/NET by 1-Benzhydrylazetidin-3-amine HCl.

Part 2: Secondary Mechanisms and Off-Target Screening

A thorough investigation requires ruling out other potential mechanisms of action. This includes screening for activity at monoamine receptors and assessing any potential for monoamine oxidase (MAO) inhibition.

Monoamine Oxidase (MAO) Inhibition Assay

MAO enzymes are responsible for the degradation of monoamines.[5] Inhibition of MAO could produce effects similar to reuptake inhibition. A fluorometric assay is a common method to screen for MAO-A and MAO-B inhibition.[6][7]

Experimental Protocol: MAO Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[6]

-

Substrate: A non-specific substrate like Kynuramine, which is metabolized by both MAO-A and MAO-B to a fluorescent product (4-hydroxyquinoline), can be used.[6]

-

Assay Procedure:

-

In a 96-well plate, incubate the MAO-A or MAO-B enzyme with various concentrations of this compound.

-

Include known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.[6]

-

Initiate the reaction by adding the substrate.

-

After a set incubation period, stop the reaction and measure the fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition of MAO activity at each compound concentration and determine the IC50 values for both MAO-A and MAO-B.

Part 3: In Vivo Pharmacological Profiling

Assuming the in vitro data supports a DNRI mechanism, the next logical step is to investigate whether these effects translate to a physiological response in living organisms. Animal models are essential for this phase of characterization.[8][9]

Locomotor Activity Assessment

Drugs that increase dopamine and norepinephrine levels in the brain, particularly in the nucleus accumbens and striatum, typically produce hyperlocomotor activity.[10] This is a foundational in vivo assay for screening potential psychostimulants.[11]

Experimental Protocol: Open-Field Locomotor Activity

-

Subjects: Use male Sprague-Dawley rats or C57BL/6 mice.[9][10]

-

Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituate the animals to the testing room and handling procedures.

-

On the test day, administer a vehicle control or various doses of this compound via intraperitoneal (i.p.) injection.

-

Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-120 minutes.

-

-

Data Analysis: Analyze the locomotor data in time bins to observe the onset and duration of the drug's effect. Compare dose groups to the vehicle control using ANOVA.

Visualizing the In Vivo Workflow

Caption: Workflow for assessing in vivo locomotor activity.

Conditioned Place Preference (CPP): Assessing Rewarding Properties

A significant concern with potent DRIs is their potential for abuse.[2] The CPP paradigm is used to evaluate the rewarding or aversive properties of a compound.[8]

Experimental Protocol: Conditioned Place Preference

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-Conditioning (Day 1): Allow animals to freely explore both chambers to determine any baseline preference.

-

Conditioning (Days 2-5): On alternating days, administer the compound and confine the animal to one chamber, and administer vehicle and confine it to the other chamber.

-

Post-Conditioning Test (Day 6): In a drug-free state, allow the animal to freely explore both chambers again.

-

-

Data Analysis: Measure the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Conclusion: Synthesizing the Data into a Cohesive Mechanism

By following this structured, multi-tiered approach, researchers can build a comprehensive and defensible profile of this compound's mechanism of action. The in vitro assays will define its molecular targets and potency, while the in vivo studies will characterize its physiological and behavioral consequences. This systematic process ensures that the resulting data is not just a collection of data points, but a coherent narrative that explains how the compound works, from the transporter level to its effects on complex behaviors. This foundational knowledge is indispensable for any further drug development efforts.

References

-

ResearchGate. (n.d.). Animal Models of Drug Addiction. Retrieved from [Link]

-

S. L. (2014). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. PubMed Central. Retrieved from [Link]

-

Caprioli, D., et al. (2019). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Spanagel, R. (2017). Animal models of addiction. PubMed Central. Retrieved from [Link]

-

Krishna Reddy, V. V. R. M., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Retrieved from [Link]

-

Thorn, N. D., et al. (2010). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. PubMed Central. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Benzhydrylazetidin-3-amine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. Retrieved from [Link]

-

Singh, U. P., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]

-

Subbaiah, M. A. P., et al. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PubMed Central. Retrieved from [Link]

-

PubMed. (2008). Synthesis and activity of novel 1- or 3-(3-amino-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones as selective norepinephrine reuptake inhibitors. Retrieved from [Link]

-

PubMed. (2006). Synthesis and activity of a new class of dual acting norepinephrine and serotonin reuptake inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Dopamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Retrieved from [Link]

-

PubMed Central. (2002). Prodrugs for Amines. Retrieved from [Link]

Sources

- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. evotec.com [evotec.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]

Biological activity of 1-Benzhydrylazetidin-3-amine hydrochloride

An In-Depth Technical Guide to the Biological Activity of 1-Benzhydrylazetidin-3-amine hydrochloride

Abstract

This compound is a synthetic small molecule featuring a unique combination of a rigid azetidine core and a bulky, lipophilic benzhydryl group. While primarily documented as a key pharmaceutical intermediate, its structural motifs suggest significant potential for biological activity, particularly within the central nervous system (CNS). The benzhydryl moiety is a well-established pharmacophore known to facilitate passage across the blood-brain barrier, while the 3-aminoazetidine scaffold provides a three-dimensional vector for precise interactions with biological targets. This guide synthesizes the available chemical data and extrapolates potential biological activities based on structurally related compounds. We propose a logical, field-proven experimental workflow to systematically characterize its pharmacological profile, focusing on its potential as a modulator of dopaminergic and histaminergic pathways. This document serves as a foundational whitepaper for research and development programs aiming to unlock the therapeutic potential of this promising chemical scaffold.

Introduction: The Strategic Value of the Benzhydrylazetidine Scaffold

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the physicochemical properties and potential target space of a new chemical entity. This compound presents a compelling scaffold for several strategic reasons.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1965305-27-4 | [1] |

| Molecular Formula | C₁₆H₁₉ClN₂ | [1] |

| Molecular Weight | 274.79 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity Standard | ≥98.0% | [2] |

| Storage Conditions | 2-8°C, light-proof, inert gas | [1] |

The Benzhydryl and Azetidine Moieties: A Privileged Combination

The therapeutic potential of this molecule can be inferred from its two primary structural components:

-

The Benzhydryl Group (Diphenylmethyl): This large, lipophilic group is a hallmark of many CNS-active drugs. Its primary function is to increase the molecule's lipophilicity, which is a key factor in crossing the blood-brain barrier. The benzhydryl amine structure is found in a wide array of biologically active compounds, including anticancer, antiviral, and antihistamine agents.[3] This moiety provides a robust anchor for engaging with hydrophobic pockets within target proteins.

-

The 3-Aminoazetidine Core: Azetidine is a four-membered, saturated heterocyclic ring. Unlike more flexible alkyl chains, its rigid structure reduces the conformational entropy upon binding to a target, which can lead to higher affinity and selectivity. The amine at the 3-position serves as a crucial handle for derivatization or as a primary pharmacophore for forming key interactions, such as salt bridges with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket.[4]

This combination suggests that this compound is an ideal starting point for developing drugs targeting receptors within the CNS.[1]

Synthesis and Chemical Landscape

Understanding the synthesis of a compound provides context for its purity, potential impurities, and scalability. The preparation of this compound is typically achieved via a multi-step process starting from its alcohol precursor.

Synthesis Pathway

The synthesis generally proceeds through the key intermediate, 1-benzhydrylazetidin-3-ol. An improved, one-pot synthesis for this precursor has been developed, which is high-yielding (80%) and avoids chromatographic purification, making it suitable for large-scale production.[5] The process starts from commercially available materials and has been optimized to minimize impurities.[5] The subsequent conversion of the hydroxyl group to the primary amine is a standard chemical transformation.

The overall workflow is visualized below.

Postulated Biological Activity and Mechanisms of Action

Direct pharmacological studies on this compound are not extensively published. However, based on its structural features and the known activities of related compounds, we can formulate strong hypotheses about its potential biological targets.

Hypothesis 1: Dopamine Receptor Antagonism

The benzhydryl scaffold is present in several dopamine receptor antagonists. Given its intended use as an intermediate for therapeutics targeting psychiatric conditions, a primary hypothesis is its interaction with dopamine receptors, particularly the D2 subtype.[1][2] Antagonism of D2 receptors is a key mechanism for many antipsychotic medications.

The proposed interaction is visualized in the context of a simplified dopamine signaling pathway.

Hypothesis 2: Histamine H3 Receptor Agonism

A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity histamine H3 receptor (H3R) agonists.[4] The 3-aminoazetidine core was crucial for this activity. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders and sleep-wake regulation. The basic amine of these compounds forms a key ionic interaction with an aspartate residue (D114) in the H3R binding site.[4] It is plausible that 1-Benzhydrylazetidin-3-amine could engage with this or other aminergic GPCRs in a similar manner.

Other Potential Activities

-

Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione containing a benzhydrylpiperazine moiety have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[6] Given the structural similarity, screening against these enzymes is a logical step.

-

Broad-Spectrum Screening: The benzhydryl amine class exhibits a wide range of activities, including antibacterial and antiviral properties.[3] A broad-panel screening approach could uncover unexpected therapeutic applications.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a tiered approach from in vitro screening to in vivo validation is recommended. This workflow ensures that resources are directed toward the most promising activities.

Detailed In Vitro Protocols

-

Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D2 receptor.

-

Materials:

-

HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binder: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound stock solution (10 mM in DMSO).

-

-

Methodology:

-

Prepare cell membranes from the D2-expressing HEK293 cells via homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 25 µL of serially diluted test compound or control (vehicle, Haloperidol).

-

Add 25 µL of [³H]-Spiperone to a final concentration of ~0.5 nM.

-

Add 100 µL of cell membrane suspension (~10-20 µg protein/well).

-

Incubate at room temperature for 90 minutes with gentle agitation.

-

Harvest the plate onto a glass fiber filter mat using a cell harvester. Wash 3x with ice-cold assay buffer.

-

Allow filters to dry, then add scintillation cocktail.

-

Quantify bound radioactivity using a scintillation counter.

-

Calculate Ki using the Cheng-Prusoff equation from IC₅₀ values generated by non-linear regression.

-

-

Objective: To determine the IC₅₀ of the test compound against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

-

Materials:

-

AChE (from electric eel) and BuChE (from equine serum).

-

Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).

-

Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

Reference Inhibitor: Donepezil.

-

-

Methodology:

-

In a 96-well plate, add 140 µL of phosphate buffer.

-

Add 20 µL of DTNB solution (1.5 mM).

-

Add 10 µL of serially diluted test compound or control.

-

Add 20 µL of enzyme solution (AChE or BuChE) and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of substrate solution (ATCI or BTCI, 15 mM).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration and calculate the IC₅₀ value by plotting percent inhibition versus log[concentration].[6]

-

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with high potential for development into a novel therapeutic agent. Its physicochemical properties are strongly indicative of CNS penetrance, and its structural motifs are shared by known modulators of key neurotransmitter systems. The hypotheses presented here—centered on dopamine and histamine receptor modulation—provide a logical and evidence-based starting point for a comprehensive drug discovery program.

The execution of the proposed experimental workflow will systematically elucidate the compound's pharmacological profile, determine its primary mechanism(s) of action, and validate its therapeutic potential. Subsequent efforts should focus on structure-activity relationship (SAR) studies, using the 3-amino position as a vector for diversification to optimize potency, selectivity, and pharmacokinetic properties. This foundational work will pave the way for advancing this promising scaffold from a laboratory chemical to a potential clinical candidate.

References

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P

-

Krishna Reddy, V. V. R. M., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development. (URL: [Link])

-

1-Benzhydrylazetidin-3-amine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2023). (URL: [Link])

-

1-benzhydrylazetidin-3-ol Hydrochloride. PubChem. (URL: [Link])

-

(PDF) Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. (URL: [Link])

-

Thiamine hydrochloride catalyzed environmentally benign synthesis of benzodiazepines in water. Journal of Chemical Sciences. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Das, P., & Jana, S. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(2), 855–870. (URL: [Link])

-

de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8047–8059. (URL: [Link])

-

Jończyk, J., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6599. (URL: [Link])

-

Prodrugs for Amines - PMC - NIH. (URL: [Link])

-

In Vivo Evaluation of 1-Benzyl-4-aminoindole-Based Thyroid Hormone Receptor β Agonists: Importance of Liver Selectivity in Drug Discovery. (URL: [Link])

-

A convenient one-pot preparation and applications of high loading benzhydrylamine solid phase linkers | Request PDF. (URL: [Link])

-

In-vivo Central Nervous System - Locomotor Activity of Some Synthesized 2-[(1-((phenyl amino) methyl) Substituted 1-benzoimidazol-2-yl) alkyl] Isoindoline-1, 3-diones. (URL: [Link])

Sources

1-Benzhydrylazetidin-3-amine hydrochloride as a pharmaceutical intermediate

An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride: Synthesis, Characterization, and Application

Executive Summary: This document provides a comprehensive technical overview of this compound, a crucial pharmaceutical intermediate. The guide details its synthesis from commercially available precursors, including protocols for creating the key precursor 1-benzhydrylazetidin-3-ol, its subsequent oxidation, and final reductive amination. Detailed methodologies for purification and analytical characterization using techniques such as HPLC, NMR, and Mass Spectrometry are provided to ensure high purity (≥98.0%) and structural integrity. Furthermore, this guide explores its significant applications as a foundational building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological pathways. This paper is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its strained ring system imparts unique conformational rigidity and metabolic stability, making it an invaluable component in the design of novel therapeutics. This compound (CAS No. 159603-42-6 for the hydrochloride salt, 40432-52-8 for the free base) is a prime example of a versatile azetidine-containing building block.[1][2] The presence of the bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions, while the primary amine at the 3-position provides a reactive handle for diverse synthetic modifications.

This intermediate is instrumental in the development of advanced drug candidates, particularly those with potential dopamine antagonistic activity for treating neurological disorders.[1] Its structural framework is also a key component in the synthesis of a range of other pharmaceuticals, including certain antibiotics and antihypertensives.[3][4]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-benzhydrylazetidin-3-amine;hydrochloride | N/A |

| CAS Number | 159603-42-6 (HCl Salt) | [2] |

| 40432-52-8 (Free Base) | [1] | |

| Molecular Formula | C₁₆H₁₉ClN₂ | Calculated |

| Molecular Weight | 274.79 g/mol | Calculated |

| Appearance | White to off-white powder | [1] |

| Purity Standard | ≥98.0% | [1] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that prioritizes efficiency, scalability, and high purity. The most common and industrially viable route begins with the construction of the N-benzhydrylazetidine core, followed by functional group interconversion to introduce the amine.

Sources

A Technical Guide to the Therapeutic Potential of Benzhydrylazetidine Derivatives

This guide provides an in-depth exploration of benzhydrylazetidine derivatives, a promising class of compounds with significant therapeutic potential, primarily centered on their activity as monoamine reuptake inhibitors. We will delve into the chemical synthesis, mechanism of action, structure-activity relationships, and the preclinical evidence supporting their development for central nervous system (CNS) disorders.

Introduction: The Convergence of Two Privileged Scaffolds

The benzhydryl and azetidine moieties are both considered "privileged structures" in medicinal chemistry. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a key pharmacophore in numerous biologically active compounds, including antihistamines and dopamine reuptake inhibitors. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can improve pharmacokinetic properties and metabolic stability when incorporated into drug candidates.[1][2] The combination of these two scaffolds in benzhydrylazetidine derivatives has given rise to a class of molecules with potent and selective activity at monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The Primary Therapeutic Target: Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—namely dopamine, norepinephrine, and serotonin—in the synaptic cleft.[3] By transporting these neurotransmitters back into the presynaptic neuron, they terminate the signaling process. The inhibition of this reuptake mechanism leads to an increased concentration of neurotransmitters in the synapse, thereby enhancing neurotransmission. This is the fundamental mechanism of action for many antidepressant and psychostimulant drugs.[4]

Benzhydrylazetidine derivatives have emerged as potent inhibitors of DAT and NET, making them dual dopamine-norepinephrine reuptake inhibitors (DNRIs).[5] This dual activity is hypothesized to offer a broader spectrum of therapeutic effects for conditions like major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD), potentially addressing symptoms of anhedonia and cognitive dysfunction that are not fully managed by selective serotonin reuptake inhibitors (SSRIs).[4]

Mechanism of Action: Blocking Neurotransmitter Reuptake

The therapeutic effect of benzhydrylazetidine derivatives stems from their ability to bind to and block the function of DAT and NET. This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, resulting in prolonged and enhanced signaling at postsynaptic receptors.

Caption: General Synthetic Workflow for Benzhydrylazetidine Derivatives.

Experimental Protocol: Synthesis of a Representative Benzhydrylazetidine Derivative

The following is a generalized protocol for the synthesis of a 1-benzhydrylazetidine derivative. Specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for each specific target compound.

Step 1: Synthesis of the Benzhydrylamine Intermediate

-

To a solution of a substituted benzonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of an appropriate Grignard reagent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude imine in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to yield the crude benzhydrylamine, which can be purified by column chromatography.

Step 2: Coupling with the Azetidine Moiety

-

To a solution of the purified benzhydrylamine and a protected 3-oxoazetidine derivative in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent (e.g., sodium triacetoxyborohydride).

-

Stir the reaction at room temperature for several hours until the reductive amination is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected 1-benzhydrylazetidine derivative.

Step 3: Deprotection

-

Dissolve the protected 1-benzhydrylazetidine derivative in a suitable solvent.

-

Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc-protecting group).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the final benzhydrylazetidine derivative, which can be further purified by recrystallization or chromatography.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For benzhydrylazetidine derivatives, modifications to both the benzhydryl and azetidine moieties have been shown to significantly impact their activity at monoamine transporters.

| Modification | Effect on Activity | Rationale |

| Benzhydryl Moiety | ||

| Substitution on Phenyl Rings | Can modulate potency and selectivity. Electron-withdrawing groups can sometimes enhance activity. | Alters the electronic properties and steric interactions with the binding pocket of the transporter. |

| Azetidine Ring | ||

| Substitution at the 3-position | A 3-phenyl group or similar aromatic substituent is often crucial for high affinity. [6] | This substituent likely engages in key interactions within the transporter's binding site. |

| Stereochemistry | Can significantly impact potency. Often, one enantiomer is more active than the other. | The three-dimensional arrangement of the molecule is critical for optimal binding to the chiral environment of the transporter protein. |

Preclinical Evaluation and Therapeutic Promise

Preclinical studies on azetidine analogs have demonstrated their potent inhibition of dopamine uptake. For instance, certain cis- and trans-azetidine analogs have shown high potency in inhibiting [3H]dopamine uptake in isolated synaptic vesicles, with some analogs being more potent than the reference compound lobelane. [5]While specific preclinical data for a wide range of benzhydrylazetidine derivatives is still emerging, the existing evidence strongly suggests their potential for the treatment of CNS disorders.

The dual inhibition of dopamine and norepinephrine reuptake by these compounds positions them as promising candidates for treating:

-

Major Depressive Disorder (MDD): By enhancing dopaminergic and noradrenergic neurotransmission, these compounds may address a broader range of depressive symptoms, including anhedonia and fatigue. [4]* Attention-Deficit/Hyperactivity Disorder (ADHD): The mechanism of action is similar to that of some existing ADHD medications, suggesting potential efficacy in improving focus and reducing hyperactivity.

-

Substance Use Disorders: By modulating the dopamine system, these compounds could potentially be explored for their utility in addiction therapy. [5]

Future Directions and Conclusion

Benzhydrylazetidine derivatives represent a compelling class of molecules for the development of novel CNS therapeutics. Their rational design, combining two pharmacologically important scaffolds, has led to potent dual inhibitors of dopamine and norepinephrine reuptake. Future research should focus on extensive SAR studies to fine-tune their selectivity and pharmacokinetic profiles. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles for the treatment of depression, ADHD, and other neurological and psychiatric disorders. The continued exploration of this chemical space holds significant promise for the discovery of next-generation CNS therapies.

References

Sources

- 1. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

In vitro studies of 1-Benzhydrylazetidin-3-amine hydrochloride

An In-Depth Technical Guide for the In Vitro Evaluation of 1-Benzhydrylazetidin-3-amine hydrochloride

Executive Summary

This compound (BHAC) is a small molecule incorporating two structurally significant pharmacophores: the benzhydryl moiety and a strained azetidine ring. The benzhydryl group is present in numerous biologically active compounds, including antihistamines, antivirals, and anticancer agents, owing to its lipophilicity and ability to engage in specific receptor interactions.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, serves as a versatile and rigid building block in medicinal chemistry, often used as a proline mimic or to improve pharmacokinetic properties.[3][4] The combination of these motifs in BHAC suggests a high potential for novel biological activity.

This guide presents a comprehensive, hypothesis-driven framework for the initial in vitro characterization of BHAC. It is designed not as a rigid protocol but as a logical, field-tested workflow that moves from fundamental characterization to targeted biological assays. We will explain the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating system for assessing the compound's therapeutic potential.

Foundational Characterization: Prerequisite for Biological Screening

Before commencing any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This non-negotiable first step ensures the reproducibility and validity of all subsequent data.

Identity and Purity Confirmation

The supplied batch of this compound should be subjected to a panel of analytical techniques to confirm its structure and assess its purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, ensuring all expected protons and carbons are present and in the correct chemical environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A purity level of ≥98% is recommended for initial in vitro screening to avoid confounding results from impurities.

Solubility Assessment

A compound's solubility dictates how it can be prepared for biological assays. The solubility of BHAC should be determined in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS). The goal is to prepare a high-concentration stock solution (typically 10-50 mM in DMSO) from which working dilutions can be made for cell-based and biochemical assays.[5]

General Cellular Toxicity: Establishing the Therapeutic Window

The first biological assessment for any novel compound is to determine its effect on cell viability. This establishes a concentration range where the compound is non-toxic, which is critical for interpreting results from functional assays. A compound that kills cells at the same concentration it shows a desired effect may be a non-specific toxin rather than a targeted agent.[3]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[5]

Methodology:

-

Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for normal cell baseline, MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]

-

Compound Preparation: Prepare a 2X serial dilution of BHAC in the appropriate cell culture medium, starting from a high concentration (e.g., 200 µM). A DMSO vehicle control must be included.

-

Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The IC₅₀ values from the cytotoxicity screen should be summarized in a table for easy comparison across different cell lines.

| Cell Line | Tissue of Origin | Type | BHAC IC₅₀ (µM) |

| HEK293 | Kidney | Non-cancerous | > 100 |

| MCF-7 | Breast | Cancer | 15.2 |

| HCT116 | Colon | Cancer | 21.8 |

| Table 1: Hypothetical cytotoxicity data for this compound after 72-hour treatment. |

Interpretation: An ideal compound will show selective toxicity towards cancer cells while having a minimal effect on non-cancerous cells (a high therapeutic window). The hypothetical data above suggests BHAC has moderate, somewhat selective anticancer activity, justifying further investigation.

Protocol: In Vitro Kinase Inhibition Assay This is typically a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Methodology:

-

Assay Principle: Use a fluorescence- or luminescence-based assay format (e.g., Z'-LYTE™, LanthaScreen™). These assays measure either the amount of phosphorylated product formed or the amount of ATP consumed.

-

Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of BHAC.

-

Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.

-

Detection: Add the detection reagent, which will generate a signal inversely proportional to the kinase activity.

-

Data Analysis: Plot the signal against the BHAC concentration to determine the IC₅₀ value for each kinase.

| Kinase Target | Family | BHAC IC₅₀ (µM) |

| EGFR | Tyrosine Kinase | > 50 |

| Abl | Tyrosine Kinase | > 50 |

| CDK2 | Serine/Threonine | 8.5 |

| Aurora A | Serine/Threonine | 12.1 |

| Table 2: Hypothetical kinase inhibition profile for this compound. |

Interpretation: The hypothetical data in Table 2 suggests that BHAC may have some activity against cell cycle-related kinases (CDK2, Aurora A). This aligns with the observed cytotoxicity in cancer cell lines and provides a clear, testable hypothesis for the compound's mechanism of action, which can be further validated in cell-based assays (e.g., cell cycle analysis by flow cytometry).

Conclusion and Future Directions

This guide outlines the critical first steps in the in vitro evaluation of this compound. By following a logical progression from physicochemical characterization to broad cytotoxicity testing and finally to hypothesis-driven efficacy assays, researchers can efficiently and robustly assess the compound's therapeutic potential. The hypothetical data presented herein suggest that BHAC could be a promising candidate for development as an anticancer agent with a potential mechanism involving cell cycle kinase inhibition. Subsequent studies should focus on validating this proposed mechanism, exploring structure-activity relationships through medicinal chemistry, and eventually progressing to in vivo models.

References

- BenchChem. (2025). Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity.